molecular formula C10H9NO2 B13886407 4-Hydroxy-1-methylindole-3-carbaldehyde

4-Hydroxy-1-methylindole-3-carbaldehyde

Cat. No.: B13886407
M. Wt: 175.18 g/mol
InChI Key: RZRWBQDNVAZZRZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methylindole-3-carbaldehyde typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use . This method is operationally friendly, time- and cost-effective, and aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 4-Hydroxy-1-methylindole-3-carboxylic acid.

    Reduction: 4-Hydroxy-1-methylindole-3-methanol.

    Substitution: Various ethers and esters depending on the substituents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4-Hydroxy-1-methylindole-3-carbaldehyde can be compared with other indole derivatives:

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3

InChI Key

RZRWBQDNVAZZRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)C=O

Origin of Product

United States

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